Ivospemin is a proprietary polyamine analogue, specifically a hydroxylated derivative of the spermine analogue diethylhomospermine. It is classified as an antineoplastic agent and is primarily investigated for its potential in treating pancreatic and ovarian cancers. The compound is notable for its selective accumulation in pancreatic acinar cells, which enhances its uptake in cancer cells while sparing pancreatic islet cells that produce insulin. This selectivity is attributed to its unique chemical structure, which allows it to disrupt normal polyamine metabolism within cancerous tissues .
Ivospemin is classified under the broader category of polyamine analogues, which are compounds designed to mimic the natural polyamines essential for cellular growth and proliferation. These analogues are developed to target and inhibit the dysregulated polyamine metabolism commonly observed in cancer cells, making them promising candidates for cancer therapy . The chemical formula for ivospemin is , and it has a molecular weight of approximately 338.51 g/mol .
The synthesis of ivospemin involves several steps typical of organic synthesis processes for polyamine analogues. Key methods include:
The precise synthetic route may vary based on the desired yield and purity, but generally follows established protocols for polyamine modifications .
Ivospemin's molecular structure features a complex arrangement of nitrogen atoms typical of polyamines, with four amine groups contributing to its cationic nature at physiological pH. The structural formula can be represented as follows:
This structure allows ivospemin to interact with various biological macromolecules, influencing cellular processes critical for cancer cell proliferation .
Ivospemin undergoes several key chemical reactions relevant to its mechanism of action:
These reactions contribute significantly to its therapeutic effects against tumors by disrupting the metabolic pathways that support cancer cell growth .
The primary mechanism by which ivospemin exerts its anticancer effects involves:
This dual action not only targets the cancer cells directly but also modifies the tumor microenvironment, potentially reducing immunosuppressive effects associated with elevated polyamine levels .
These properties influence its formulation as a therapeutic agent and its interaction with biological systems .
Ivospemin is primarily explored for its applications in oncology, particularly:
Research continues into optimizing dosing regimens and understanding its full pharmacological profile to maximize therapeutic benefits while minimizing potential side effects associated with polyamine modulation .
Ivospemin (designated alternatively as SBP-101) is a structurally modified spermine analogue characterized by hydroxylation and ethylation of the terminal amine groups. This modification confers distinct biochemical properties, enabling it to exploit dysregulated polyamine metabolism, a hallmark of cancer cell proliferation and survival. Its primary mechanism centers on disrupting intracellular polyamine homeostasis through targeted enzyme inhibition and modulation of catabolic pathways.
Ivospemin exerts its antineoplastic effects primarily through the inhibition of two rate-limiting enzymes in polyamine biosynthesis:
Table 1: Key Enzymatic Targets of Ivospemin in Polyamine Biosynthesis
Enzyme Target | Biological Function | Consequence of Ivospemin Inhibition |
---|---|---|
Ornithine Decarboxylase (ODC) | Catalyzes conversion of ornithine to putrescine (first step) | Depletion of intracellular putrescine, spermidine, and spermine |
S-Adenosylmethionine Decarboxylase (AMD1) | Generates decarboxylated S-adenosylmethionine (dcSAM) required for spermidine/spermine synthesis | Disruption of spermidine and spermine synthesis from putrescine |
Beyond direct enzyme inhibition, Ivospemin disrupts polyamine balance through multifaceted mechanisms:
Table 2: Impact of Ivospemin on Intracellular Polyamine Levels in Cancer Cell Lines
Cell Line | Cell Type | Observed Change in Polyamine Pools Post-Ivospemin Treatment | Reference |
---|---|---|---|
A2780 | Human Ovarian Adenocarcinoma | Significant depletion of spermidine and spermine | [1] |
CaOV-3 | Human Ovarian Adenocarcinoma | Significant depletion of spermidine and spermine | [1] |
OV90 | Human Ovarian Adenocarcinoma | Significant depletion of spermidine and spermine | [1] |
ACRP | Cisplatin-Resistant Human Ovarian | Significant depletion of spermidine and spermine | [1] [9] |
VDID8+ | Murine Ovarian Surface Epithelial | Decreased overall ascitic polyamine content (in vivo) | [1] [3] |
The profound disruption of polyamine metabolism orchestrated by Ivospemin activates programmed cell death. Key mechanisms include:
Emerging evidence suggests Ivospemin's effects extend beyond direct tumor cell cytotoxicity to influence the tumor microenvironment (TME), particularly the immune compartment:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7